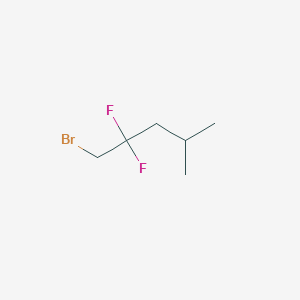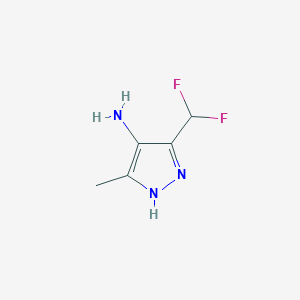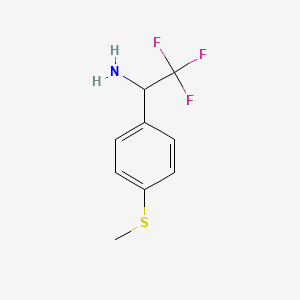
2,2,2-Trifluoro-1-(4-(methylthio)phenyl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-1-(4-(methylthio)phenyl)ethan-1-amine is an organic compound characterized by the presence of trifluoromethyl and methylthio groups attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(4-(methylthio)phenyl)ethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(methylthio)benzaldehyde.
Formation of Intermediate: The aldehyde is then subjected to a nucleophilic addition reaction with 2,2,2-trifluoroethylamine under controlled conditions to form the intermediate 2,2,2-trifluoro-1-(4-(methylthio)phenyl)ethanol.
Amination: The intermediate is subsequently converted to the desired amine through a reductive amination process using suitable reducing agents such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The methylthio group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The trifluoromethyl group is relatively inert to reduction, but the amine group can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Secondary or tertiary amines.
Substitution: Nitro derivatives, halogenated compounds.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-1-(4-(methylthio)phenyl)ethan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors and liquid crystals.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industrial Applications: The compound is employed in the synthesis of agrochemicals and specialty chemicals due to its reactivity and stability.
Wirkmechanismus
The mechanism of action of 2,2,2-Trifluoro-1-(4-(methylthio)phenyl)ethan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways.
Pathways Involved: The compound can affect signaling pathways related to inflammation and neurotransmission, leading to potential therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- 2,2,2-Trifluoro-1-(2-methyl-4-(methylthio)phenyl)ethanone
- 2,2,2-Trifluoro-1-(4-methyl-2-(methylthio)phenyl)ethanone
Comparison:
- Uniqueness: 2,2,2-Trifluoro-1-(4-(methylthio)phenyl)ethan-1-amine is unique due to the presence of both trifluoromethyl and methylthio groups, which impart distinct electronic and steric properties. This makes it more versatile in chemical reactions and applications compared to its analogs.
- Reactivity: The compound exhibits different reactivity patterns, particularly in electrophilic aromatic substitution and oxidation reactions, compared to similar compounds.
Eigenschaften
Molekularformel |
C9H10F3NS |
|---|---|
Molekulargewicht |
221.24 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-(4-methylsulfanylphenyl)ethanamine |
InChI |
InChI=1S/C9H10F3NS/c1-14-7-4-2-6(3-5-7)8(13)9(10,11)12/h2-5,8H,13H2,1H3 |
InChI-Schlüssel |
YUMYAWRXPKWVKA-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=CC=C(C=C1)C(C(F)(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




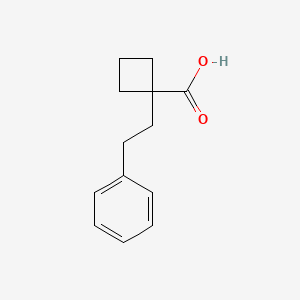

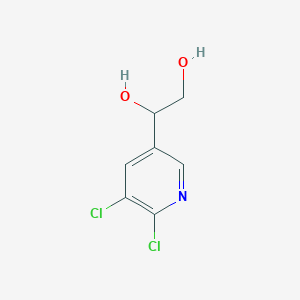


![1-Methyl-3-[(methylamino)methyl]azetidin-3-ol,trifluoroaceticacid](/img/structure/B13609998.png)


![4-(Bicyclo[2.2.1]heptan-2-yl)butan-2-amine](/img/structure/B13610006.png)

